molecular formula C20H18FN3OS B4366552 N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B4366552
M. Wt: 367.4 g/mol
InChI Key: XFGRDKFADXLOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in various scientific research areas, including neuroscience, cancer biology, and immunology.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, which is a crucial step in the biosynthesis of steroid hormones. N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been shown to modulate TSPO activity, which in turn affects various cellular processes, including apoptosis, inflammation, and steroidogenesis.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been shown to have various biochemical and physiological effects, including modulation of inflammation, apoptosis, and steroidogenesis. N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been shown to reduce inflammation in various animal models of disease, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has also been shown to induce apoptosis in cancer cells, which may have potential therapeutic applications. In addition, N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been shown to modulate steroidogenesis, which may have implications for the treatment of various endocrine disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide in scientific research is its selectivity for TSPO. This allows researchers to specifically target TSPO-mediated processes without affecting other cellular processes. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide is its relatively low affinity for TSPO, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research involving N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide. One area of research is the development of more potent TSPO ligands that can be used in various scientific research applications. Another area of research is the development of TSPO-targeted therapies for various diseases, including neurodegenerative diseases and cancer. Finally, there is a need for further research to elucidate the precise mechanisms of action of N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide and other TSPO ligands, which may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide is widely used as a TSPO ligand in various scientific research applications. One of the major areas of research is neuroscience, where N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been shown to be a useful tool for studying neuroinflammation and neurodegeneration. N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has also been used in cancer biology research, where it has been shown to modulate tumor growth and metastasis. In addition, N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide has been studied in immunology research, where it has been shown to regulate immune cell function and inflammation.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-13-4-3-5-17(14(13)2)23-19(25)12-26-20-22-11-10-18(24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRDKFADXLOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.